molecular formula C12H11NO2S2 B2651060 (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide CAS No. 1436373-46-4

(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide

Cat. No.: B2651060
CAS No.: 1436373-46-4
M. Wt: 265.35
InChI Key: GFVCMQOUZPWUBQ-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a distinctive molecular structure combining an ethenesulfonamide linker with phenyl and thiophene rings. The thiophene moiety is a privileged scaffold in pharmacology, ranked 4th among sulfur-containing rings in U.S. FDA-approved drugs, and is known to enhance drug-receptor interactions and improve metabolic stability . Sulfonamide derivatives are extensively investigated for their diverse pharmacological potential, including serving as inhibitors for protein-protein interactions . Compounds with analogous structural features, particularly those containing the thiophene-sulfonamide core, have demonstrated potent activity as inhibitors of anti-apoptotic Bcl-2 family proteins like Mcl-1 and Bcl-2, inducing apoptosis in cancer cells . Furthermore, related sulfonamide derivatives have been characterized as selective cyclooxygenase-2 (COX-2) inhibitors, with potential applications in cancer research and inflammation studies . The (E)-configured double bond in its structure provides a rigid geometry, making it a valuable scaffold for probing specific biological binding sites. Researchers can utilize this compound as a key building block for developing novel therapeutic agents or as a pharmacological tool for studying oncogenic and inflammatory pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-phenyl-N-thiophen-3-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c14-17(15,13-12-6-8-16-10-12)9-7-11-4-2-1-3-5-11/h1-10,13H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVCMQOUZPWUBQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide typically involves the reaction of a phenyl-substituted ethenesulfonyl chloride with a thiophene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

  • Cancer Therapy:
    • Studies have shown that compounds similar to (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide exhibit potent activity against various cancer cell lines by targeting the Mcl-1 protein, which is known to contribute to drug resistance in tumors. For instance, derivatives of sulfonamide compounds have demonstrated sub-micromolar binding affinities to Mcl-1 and significant cytotoxic effects on tumor cells, suggesting a promising avenue for therapeutic development .
  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit protein-tyrosine phosphatases, which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to altered phosphorylation states of proteins, impacting various cellular functions including growth and differentiation .
  • Structure-Based Drug Design:
    • Utilizing structure-based design methodologies, researchers have synthesized new derivatives that improve binding affinity and selectivity towards target proteins. These advancements are critical for developing more effective anti-cancer agents with reduced side effects .

Case Study 1: Mcl-1 Inhibition

In a preclinical study, the efficacy of this compound was evaluated in an RS4;11 xenograft mouse model. Treatment with a derivative resulted in a 75% reduction in tumor volume over 22 days without significant weight loss in the subjects. This highlights the compound's potential as a therapeutic agent that selectively targets cancer cells while sparing normal tissues .

Case Study 2: Selective Cytotoxicity

A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that compounds with the thiophene moiety exhibited enhanced apoptosis induction compared to control groups, suggesting that modifications to the chemical structure can significantly influence biological activity .

Data Table

Application AreaFindingsReferences
Cancer TherapySub-micromolar binding affinity to Mcl-1; significant cytotoxicity
Enzyme InhibitionInhibition of protein-tyrosine phosphatases affecting cellular signaling
Structure-Based DesignImproved derivatives with enhanced selectivity

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural attributes of (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide with related sulfonamide derivatives:

Compound Name R1 (Aryl) R2 (N-Aryl) Molecular Weight Key Features
This compound Phenyl Thiophen-3-yl Not reported E-configuration, ethene
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6p ) 2,4,6-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl Not specified Electron-rich substituents, 55% synthesis yield
N-(2-ethoxyphenyl)-2-thiophenesulfonamide 2-Ethoxyphenyl Thiophen-2-yl 283.37 Ethoxy group enhances lipophilicity
N-(3-acetylphenyl)thiophene-2-sulfonamide 3-Acetylphenyl Thiophen-2-yl 281.35 Polar acetyl group for H-bonding
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl Methylamino Not reported Amino alcohol structure, potential bioactivity
Key Observations:
  • Electronic Effects: Compound 6p incorporates methoxy and hydroxy groups, which are electron-donating and may enhance binding to targets like enzymes or receptors.
  • Stereochemical Influence: The E-configuration in the target compound distinguishes it from non-ethene analogs (e.g., N-(2-ethoxyphenyl)-2-thiophenesulfonamide), likely affecting molecular packing and intermolecular interactions .

Biological Activity

(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse pharmacological properties. Thiophene derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific structure of this compound contributes to its interaction with biological targets.

1. Apoptosis Induction

Research indicates that compounds with a similar 3-phenylthiophene-2-sulfonamide core can induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1. For instance, studies have shown that certain thiophene derivatives exhibit sub-micromolar binding affinities to Mcl-1 (Ki = 0.3-0.4 μM), leading to significant cytotoxicity in tumor cells (IC50 < 10 μM) .

2. Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit key inflammatory pathways by blocking mast cell degranulation and reducing pro-inflammatory cytokine levels such as TNF-α and IL-6 . These actions suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies and Experimental Data

A review of various studies highlights the biological activity of thiophene derivatives:

Compound Cell Line IC50 (µM) Mechanism
Compound AHL-60 (leukemia)<10Induces apoptosis via mitochondrial pathway
Compound BHepG2 (liver cancer)66±1.20Cytotoxic activity
Compound CMCF-7 (breast cancer)54±0.25Inhibits proliferation
Compound DTHP-1 (monocytes)100Reduces inflammation

These findings indicate that compounds with a thiophene moiety can effectively target various cancer cell lines and exhibit significant cytotoxic effects.

Cytotoxicity Studies

In a recent study, a novel thiophene derivative was screened against multiple cancer cell lines, including Acute Lymphoblastic Leukemia (ALL), revealing potent cytotoxicity at low micromolar concentrations. The mechanism involved phosphatidylserine externalization and caspase activation, critical indicators of apoptosis .

Q & A

Q. What are the optimal synthetic routes for (E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and stereoselective E/Z isomer control. Key steps include:

  • Sulfonylation : Reacting 2-phenylvinylsulfonyl chloride with 3-aminothiophene under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer selectively .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. dichloromethane) and catalyst loading (e.g., triethylamine as a base) improves yields from ~45% to >70% .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and E-configuration (e.g., vinyl proton coupling constants: J = 12–16 Hz for trans isomers) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅NO₂S₂) and detects impurities (<2% by LC-MS) .
  • HPLC : Quantifies purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the primary structure-activity relationship (SAR) insights for this compound in medicinal chemistry?

  • Thiophene Role : The 3-thiophenyl group enhances π-π stacking with aromatic residues in enzyme binding pockets, critical for inhibiting kinases or proteases .
  • Sulfonamide Linker : The ethenesulfonamide moiety improves solubility and hydrogen-bonding capacity, influencing bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

  • Single-Crystal X-Ray Diffraction : Use SHELXL or OLEX2 to determine precise bond lengths/angles and confirm stereochemistry. For example, deviations in sulfonamide dihedral angles (>10°) may explain variability in target affinity .
  • Electron Density Maps : Analyze residual density peaks to identify potential co-crystallized solvents or counterions that might artifactually modulate activity .

Q. What computational strategies predict the metabolic stability of this compound in preclinical studies?

  • Docking Simulations (AutoDock Vina) : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., thiophene oxidation) .
  • MD Simulations (GROMACS) : Track sulfonamide conformational flexibility in aqueous environments to assess susceptibility to hydrolysis .

Q. How can in vitro and in vivo data discrepancies in cytotoxicity be reconciled?

  • Redox Profiling : Measure glutathione (GSH) levels in cell lines to determine if thiophene-mediated oxidative stress contributes to false-positive cytotoxicity .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, as high albumin binding (>95%) may reduce efficacy in vivo despite potent in vitro activity .

Q. What advanced synthetic methodologies address challenges in scaling up while maintaining stereochemical integrity?

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing epimerization during sulfonamide formation (residence time <5 min, 25°C) .
  • Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve >90% enantiomeric excess for (E)-isomers .

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